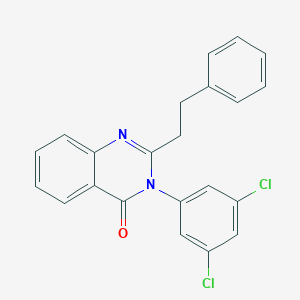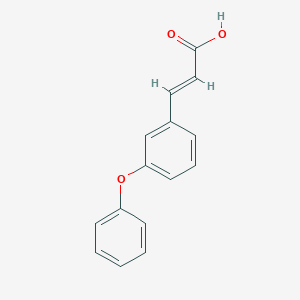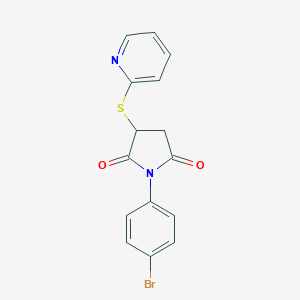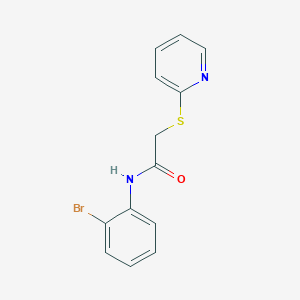![molecular formula C15H16BrNO B371375 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol CAS No. 329777-35-7](/img/structure/B371375.png)
4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol” is a complex organic compound . It is a derivative of bromophenol, which is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol” is complex. The compound is a derivative of bromophenol, which consists of hydroxyl groups and bromine atoms bonded to a benzene ring . The molecular formula is C15H16BrNO.Applications De Recherche Scientifique
Synthesis and Characterization
Compounds derived from 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol have been synthesized and characterized for their structural properties. For example, Chohan and Shad (2011) synthesized sulfonamide-derived compounds and their transition metal complexes, revealing their moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011). Similarly, Chumakov et al. (2008) determined the crystal structures of copper(II) and nickel(II) complexes with related ligands, contributing to the understanding of their bonding and structure (Chumakov et al., 2008).
Biological Activities
Research has also investigated the biological activities of these compounds. Pişkin et al. (2020) studied the photophysical and photochemical properties of a new zinc phthalocyanine derivative for potential photodynamic therapy applications, highlighting its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020). Furthermore, Yamada et al. (2010) explored the anti-proliferative effects of novel phosphorus heterocycles on U937 cells, indicating their potential as chemotherapeutic agents (Yamada et al., 2010).
Catalytic and Sensor Applications
Additionally, compounds based on 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol have been explored for their catalytic and sensor applications. Dasgupta et al. (2017) investigated the solvent-induced nuclearity conversion in Cu(II)-based catecholase models, providing insights into their catalytic activity and the influence of ligand flexibility (Dasgupta et al., 2017). Manik Das et al. (2021) developed bromoaniline–aldehyde conjugate systems as versatile sensors for multiple cations, demonstrating their potential in constructing molecular memory devices and their efficacy in DNA/HSA-binding (Das et al., 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
4-bromo-2-[(3,4-dimethylanilino)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXTWUSKNADKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![[({[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]acetic acid](/img/structure/B371298.png)




![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-({4-[(4-Methylbenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methylbenzoate](/img/structure/B371312.png)
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)